10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
Description
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide is a phenothiazine derivative characterized by a sulfone group (S=O) at positions 5 and 5′ and a 4-chlorophenyl substituent at the nitrogen atom. The molecular formula is C₁₈H₁₂ClNO₂S, with a calculated molecular weight of 341.8 g/mol. This compound is synthesized via alkylation of phenothiazine followed by oxidation of the sulfur atom using agents like m-CPBA (meta-chloroperbenzoic acid) . Key spectral data include:
- ¹H NMR: Aromatic protons appear in the δ 7.6–6.9 ppm range, with N-CH₂ signals at δ 5.6–5.7 ppm in related triazole derivatives .
- IR: Strong absorption bands at ~1254 cm⁻¹ (S=O symmetric stretching) and ~1161 cm⁻¹ (S=O asymmetric stretching) .
Phenothiazine dioxides are explored for antimicrobial and antiproliferative activities, with substituents like chlorophenyl enhancing bioactivity due to improved lipophilicity and electron-withdrawing effects .
Properties
Molecular Formula |
C18H12ClNO2S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12ClNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
UJRGPFQNZZPLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the following steps:
N-Arylation: The phenothiazine core is first subjected to N-arylation with 4-chlorobenzene using a suitable base and a phase transfer catalyst.
Oxidation: The resulting N-arylated product is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Cl₂, Br₂)
Major Products
Oxidation: Higher oxidation state derivatives
Reduction: Sulfide or sulfoxide derivatives
Substitution: Nitrated or halogenated phenothiazine derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The antimicrobial activity was assessed using agar plate diffusion techniques, revealing zones of inhibition comparable to standard antibiotics like Chloramphenicol and Vancomycin .
Antitumor Potential
Phenothiazine derivatives, including this compound, have been investigated for their antitumor properties. The structural modifications in phenothiazines can lead to varying degrees of biological activity. For instance, certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro .
Neuroleptic and Antidepressant Effects
Phenothiazines are traditionally known for their neuroleptic effects. Compounds like this compound are being explored for their potential use in treating psychiatric disorders due to their ability to modulate neurotransmitter activity .
Chelating Properties
The compound also exhibits chelating properties towards various metals, which may have implications in biochemistry and environmental science. This ability can be utilized in detoxifying heavy metal pollutants or in designing metal-based therapeutic agents .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various phenothiazine derivatives included this compound. The results indicated that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed concentrations of 25 µg/ml and 50 µg/ml for testing against Escherichia coli and Bacillus subtilis, with significant zones of inhibition observed.
Investigation into Antitumor Activity
Another research effort focused on the antitumor potential of phenothiazine derivatives found that modifications at the chlorophenyl position could enhance cytotoxicity against specific cancer cell lines. The study concluded that structural variations significantly influence the biological activity of these compounds .
Comparative Analysis with Related Compounds
The following table compares structural features and unique properties of related phenothiazine derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide | Fluorine substitution instead of chlorine | Enhanced metabolic stability and lipophilicity |
| 10-(4-Methylphenyl)-10H-phenothiazine 5,5-dioxide | Methyl group instead of chlorine | Different electronic properties affecting reactivity |
| 3-Chloro-10H-phenothiazine | Chlorine substitution at position three | Exhibits distinct biological activity patterns |
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act by modulating neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The sulfone group can also enhance the compound’s ability to interact with biological membranes and proteins, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Substituent Variations and Key Properties
The table below compares 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide with analogs differing in substituents:
*Estimated based on molecular formula C₃₆H₂₃N₃O₂S.
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- 4-Chlorophenyl/4-Nitrophenyl : Enhance antimicrobial activity due to increased electrophilicity and membrane permeability .
- Ethyl/Acetyl : Improve solubility in organic solvents but reduce bioactivity .
- Carbazole Derivatives (DCzPO) : High triplet energy (≥2.8 eV) enables efficient energy transfer in OLEDs .
Crystallographic Data :
- Synthetic Routes: Most analogs are synthesized via Sonogashira coupling (for ethynyl derivatives) or alkylation-oxidation sequences .
Biological Activity
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide is a synthetic compound belonging to the phenothiazine family, characterized by its complex structure that includes a phenothiazine core with a chlorophenyl substituent and two sulfonyl (dioxide) groups. This unique arrangement enhances its lipophilicity and potential reactivity, making it a subject of interest in medicinal chemistry. Research has shown that this compound exhibits significant biological activity, particularly in anticancer and antioxidant contexts.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies indicate that it can inhibit enzyme activity by binding to active sites, thereby disrupting cellular signaling pathways and altering cellular functions. This modulation of enzyme activity positions the compound as a candidate for further pharmacological exploration.
Anticancer Activity
Research has highlighted the anticancer properties of this compound through various in vitro studies. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. The antioxidant capacity has been evaluated using methods such as DPPH and ABTS assays:
These results suggest that this compound can effectively scavenge free radicals, contributing to its therapeutic potential.
Structural Comparisons
The structural features of this compound play a significant role in its biological activity. Comparisons with similar compounds reveal insights into structure-activity relationships:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide | Fluorine substitution instead of chlorine | Enhanced metabolic stability and lipophilicity |
| 10-(4-Methylphenyl)-10H-phenothiazine 5,5-dioxide | Methyl group instead of chlorine | Different electronic properties affecting reactivity |
| 3-Chloro-10H-phenothiazine | Chlorine substitution at position three | Exhibits distinct biological activity patterns |
The presence of the chlorophenyl group in the target compound enhances its lipophilicity and potential interactions with biological targets compared to its analogs.
Case Studies
- Study on Anticancer Efficacy : A study investigated the effects of various phenothiazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer activity with minimal cytotoxicity against normal cells, suggesting a favorable therapeutic index .
- Antioxidant Mechanism Exploration : Another research focused on elucidating the antioxidant mechanisms of phenothiazine derivatives. It was found that the phenothiazine ring structure contributes significantly to the scavenging ability of reactive oxygen species (ROS), further supporting the potential health benefits of this compound in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
